CARM1 degrader-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

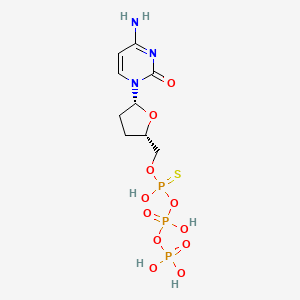

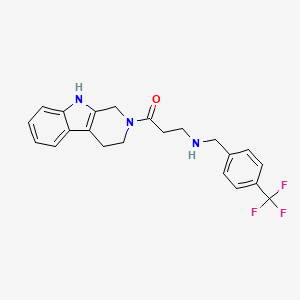

CARM1 degrader-1, also known as compound 3b, is a potent and selective degrader of coactivator-associated arginine methyltransferase 1 (CARM1). CARM1 is an enzyme that catalyzes the methylation of protein arginine residues, particularly on histones and other chromatin-associated proteins. This methylation plays a crucial role in regulating gene expression and has been implicated in various biological processes, including tumorigenesis and cancer progression .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of CARM1 degrader-1 involves the creation of a proteolysis-targeting chimera (PROTAC) that includes a CARM1 inhibitor, a linker, and a ligand for the von Hippel-Lindau (VHL) E3 ligase. The synthetic route typically involves the following steps:

Synthesis of the CARM1 Inhibitor: The CARM1 inhibitor, such as TP-064, is synthesized through a series of organic reactions, including amide bond formation and cyclization.

Linker Attachment: A linker molecule is attached to the CARM1 inhibitor through a coupling reaction, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Ligand Conjugation: The VHL ligand is then conjugated to the linker-inhibitor complex using similar coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including automated synthesis and purification processes. The use of high-throughput screening and optimization of reaction conditions would be essential to ensure the efficiency and yield of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

CARM1 degrader-1 undergoes several types of chemical reactions, including:

Substitution Reactions: Involving the replacement of functional groups within the molecule.

Coupling Reactions: Used to attach the linker and VHL ligand to the CARM1 inhibitor.

Hydrolysis: Potential degradation of the compound under certain conditions.

Common Reagents and Conditions

Coupling Reagents: DCC, NHS, and other carbodiimides.

Solvents: Dimethylformamide (DMF), dichloromethane (DCM), and methanol.

Catalysts: Often not required, but bases like triethylamine (TEA) may be used to facilitate reactions.

Major Products

The major product of these reactions is the fully assembled this compound, which includes the CARM1 inhibitor, linker, and VHL ligand. By-products may include unreacted starting materials and side products from incomplete reactions .

Applications De Recherche Scientifique

CARM1 degrader-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tool compound to study the effects of CARM1 inhibition and degradation on various biochemical pathways.

Biology: Helps in understanding the role of CARM1 in gene expression, chromatin remodeling, and cellular processes.

Medicine: Investigated as a potential therapeutic agent for cancers driven by CARM1 overexpression. .

Mécanisme D'action

CARM1 degrader-1 exerts its effects through a mechanism known as proteolysis-targeting chimera (PROTAC). The compound binds to both CARM1 and the VHL E3 ligase, bringing them into close proximity. This interaction leads to the ubiquitination and subsequent proteasomal degradation of CARM1. By degrading CARM1, the compound inhibits the methylation of CARM1 substrates, such as poly(A)-binding protein PABP1 and BGR1-associated factor BAF155, thereby inhibiting cancer cell migration and proliferation .

Comparaison Avec Des Composés Similaires

Similar Compounds

TP-064: A selective inhibitor of CARM1, but does not induce degradation.

PRMT5 Inhibitors: Target another member of the protein arginine methyltransferase family.

EZH2 Inhibitors: Target a different histone methyltransferase involved in gene silencing.

Uniqueness

CARM1 degrader-1 is unique in its ability to selectively degrade CARM1 through the PROTAC mechanism, rather than merely inhibiting its activity. This degradation leads to a more sustained and effective inhibition of CARM1’s biological functions, making it a promising candidate for therapeutic development .

Propriétés

Formule moléculaire |

C71H98N12O8S |

|---|---|

Poids moléculaire |

1279.7 g/mol |

Nom IUPAC |

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-[4-[[1-[[1-[2-[4-[3-[methyl-[[2-[1-[2-(methylamino)ethyl]piperidin-4-yl]pyridin-4-yl]methyl]carbamoyl]phenoxy]phenoxy]acetyl]piperidin-4-yl]methyl]piperidin-4-yl]methyl]piperazin-1-yl]acetyl]amino]butanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C71H98N12O8S/c1-49(54-11-13-56(14-12-54)66-50(2)74-48-92-66)75-68(87)63-41-58(84)45-83(63)70(89)67(71(3,4)5)76-64(85)46-81-37-35-80(36-38-81)44-51-20-28-79(29-21-51)43-52-22-32-82(33-23-52)65(86)47-90-59-15-17-60(18-16-59)91-61-10-8-9-57(40-61)69(88)77(7)42-53-19-26-73-62(39-53)55-24-30-78(31-25-55)34-27-72-6/h8-19,26,39-40,48-49,51-52,55,58,63,67,72,84H,20-25,27-38,41-47H2,1-7H3,(H,75,87)(H,76,85)/t49-,58+,63-,67+/m0/s1 |

Clé InChI |

UVTQPVBDGGQLTA-YSPOSDDXSA-N |

SMILES isomérique |

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CN4CCN(CC4)CC5CCN(CC5)CC6CCN(CC6)C(=O)COC7=CC=C(C=C7)OC8=CC=CC(=C8)C(=O)N(C)CC9=CC(=NC=C9)C1CCN(CC1)CCNC)O |

SMILES canonique |

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CN4CCN(CC4)CC5CCN(CC5)CC6CCN(CC6)C(=O)COC7=CC=C(C=C7)OC8=CC=CC(=C8)C(=O)N(C)CC9=CC(=NC=C9)C1CCN(CC1)CCNC)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(3,4-dibromo-2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2S)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B12370186.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B12370243.png)

![2-[4-(2,5-difluorophenyl)phenyl]-N-methyl-N-[4-methyl-5-(methylsulfonimidoyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12370249.png)